Perfluorooctanesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

([1] Journal of Materials Chemistry C: )([2] European Journal of Medicinal Chemistry: )([3] Journal of Fluorine Chemistry: )

- Surface modification: POSF can modify the surface properties of materials, making them water and oil repellent. This application has been explored in research on creating self-cleaning surfaces [4] and improving the biocompatibility of medical devices [5].

([4] ACS Applied Materials & Interfaces: )([5] Journal of Biomedical Materials Research Part A: )

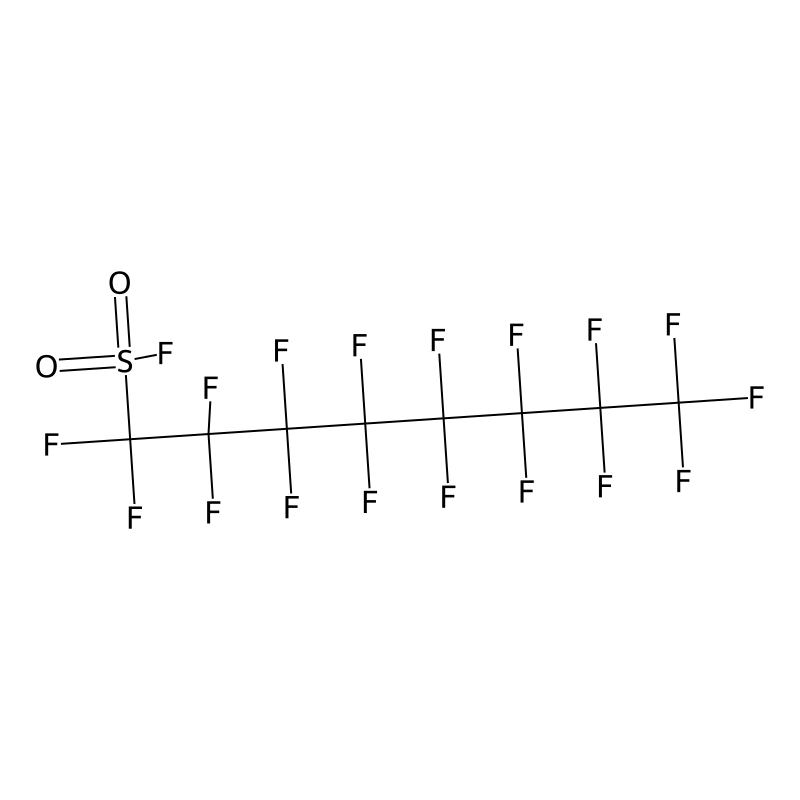

Perfluorooctanesulfonyl fluoride is a synthetic compound characterized by its unique chemical structure, which includes a perfluorinated carbon chain and a sulfonyl fluoride functional group. Its chemical formula is , and it is known for its high stability and hydrophobic properties. This compound is primarily used as a surfactant and surface protectant in various industrial applications, including paper and packaging treatment, due to its ability to repel water and oil .

POSF is a hazardous compound due to its high reactivity and potential for generating toxic byproducts.

- Toxicity: Data on the specific toxicity of POSF is limited. However, due to its structural similarity to PFOS, it is likely to exhibit similar health effects. PFOS exposure has been linked to various adverse effects, including developmental problems, immune system suppression, and certain cancers [].

- Flammability: Information on flammability is not readily available. However, due to the presence of fluorine atoms, POSF may react with some flammable materials.

- Reactivity: POSF is a strong fluorinating agent and can react exothermically with various organic and inorganic compounds [].

Perfluorooctanesulfonyl fluoride is reactive with several substances, notably hydrogen fluoride. This reaction produces perfluorooctanoic acid, which has implications for environmental persistence and toxicity . Additionally, it can undergo hydrolysis in the presence of water, leading to the formation of perfluorooctanesulfonic acid, a compound of significant environmental concern due to its bioaccumulation potential .

Research has indicated that perfluorooctanesulfonyl fluoride exhibits biological activity that may impact human health and ecosystems. It has been associated with endocrine disruption and potential toxicity in aquatic organisms. Studies have shown that exposure to this compound can lead to adverse effects on liver function and immune response in laboratory animals . Its persistence in the environment raises concerns about long-term ecological impacts.

Synthesis of perfluorooctanesulfonyl fluoride typically involves electrochemical fluorination or direct fluorination of octanesulfonyl fluoride. The electrochemical method allows for controlled fluorination, while direct fluorination can yield higher purity products but requires careful handling due to the reactivity of fluorine gas .

Perfluorooctanesulfonyl fluoride is utilized in various applications:

- Surfactants: Used in formulations that require water and oil repellency.

- Surface Treatment: Applied in the treatment of textiles and paper products to enhance durability.

- Chemical Intermediates: Serves as a precursor for the production of other fluorinated compounds, such as perfluorooctanesulfonic acid, which is used in various industrial processes .

Studies have focused on the interactions of perfluorooctanesulfonyl fluoride with biological systems and its environmental fate. Research has demonstrated that this compound can bind to proteins and accumulate in living organisms, leading to potential toxicological effects. Additionally, studies have explored its degradation pathways in wastewater treatment processes, highlighting the challenges associated with removing perfluorinated compounds from effluents .

Several compounds share structural similarities with perfluorooctanesulfonyl fluoride. Below are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Perfluorohexane sulfonyl fluoride | Shorter carbon chain; less persistent | |

| Perfluorodecane sulfonyl fluoride | Longer carbon chain; higher hydrophobicity | |

| Perfluorobutane sulfonyl fluoride | Shorter chain; lower toxicity potential |

Uniqueness: Perfluorooctanesulfonyl fluoride stands out due to its balance between hydrophobicity and reactivity, making it particularly useful in applications requiring robust surface protection. Its longer carbon chain compared to similar compounds contributes to its unique properties, including enhanced stability and environmental persistence .

Perfluorooctanesulfonyl fluoride (hereafter referred to as "perfluorooctanesulfonyl fluoride") is primarily synthesized through electrochemical fluorination (ECF), a foundational method in organofluorine chemistry developed in the 1930s by Joseph H. Simons [23]. This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms [23]. The specific reaction for perfluorooctanesulfonyl fluoride synthesis can be represented by the following equation:

C₈H₁₇SO₂F + 17 F⁻ → C₈F₁₇SO₂F + 17 H⁺ + 34 e⁻ [1]

The electrochemical fluorination mechanism for perfluorooctanesulfonyl fluoride production is complex and has been the subject of extensive research [27]. Rather than proceeding through direct fluorine gas evolution, which would occur at higher voltages (7-8V) and lead to substrate destruction, the process operates at lower voltages (5-6V) where nickel fluorides on the anode surface act as mediators [24] [27]. These nickel fluorides transfer oxidation potential from the anode to the substrate and fluorine from hydrogen fluoride to the organic substance [29].

The mechanism is best described as an ECbECN process (Electrochemical-Chemical-Electrochemical-Chemical-Nickel), where fluorination occurs at molecules adsorbed on the anode [25]. This mechanism explains why substitution of hydrogen atoms proceeds preferentially in molecules where fluorination has already begun, resulting in a mixture of fully fluorinated and partially fluorinated products [25] [27].

Yield optimization in perfluorooctanesulfonyl fluoride production presents significant challenges due to the relatively low efficiency of the electrochemical fluorination process [1]. The standard yield for perfluorooctanesulfonyl fluoride synthesis is approximately 25%, which is lower than that for shorter perfluorosulfonyl fluorides [1] [2]. This lower yield is attributed to several factors, including the complexity of the longer carbon chain and the formation of various byproducts [1] [15].

Several approaches have been developed to optimize the yield of perfluorooctanesulfonyl fluoride:

Process parameter optimization: Controlling current density (typically 0.02-0.05 A/cm²) and reaction temperature (-10 to 0°C) has been shown to significantly impact yield [17]. Research indicates that maintaining a current density of 0.025-0.033 A/cm² and a reaction temperature of -5 to 0°C provides optimal conditions for perfluorooctanesulfonyl fluoride production [17].

Electrode material selection: The use of nickel-plated electrodes has been standard since the inception of the Simons process, as nickel facilitates the formation of the mediating nickel fluorides essential for the reaction mechanism [23] [29].

Reaction medium modifications: The addition of specific organic bases to hydrogen fluoride has been explored to enhance selectivity and yield [4]. These combinations have been found to be superior to hydrogen fluoride alone, which tends to lead to complete conversion of all carbon-hydrogen bonds to carbon-fluorine bonds without selectivity and with low yields [4].

Table 1: Key Parameters for Yield Optimization in Perfluorooctanesulfonyl fluoride Production

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Current Density | 0.025-0.033 A/cm² | Higher selectivity, reduced byproduct formation |

| Reaction Temperature | -5 to 0°C | Improved reaction control, higher yield |

| Electrode Material | Nickel-plated | Essential for mediating mechanism |

| Hydrogen Fluoride Purity | >99.9% | Reduces side reactions |

| Substrate Concentration | 10-20% by weight | Balances reaction rate and selectivity |

Despite these optimization efforts, the yield of perfluorooctanesulfonyl fluoride remains relatively low compared to other industrial processes, presenting ongoing challenges for manufacturers and researchers seeking to improve production efficiency [1] [2].

Industrial-Scale Manufacturing Processes (1949–Present)

The industrial production of perfluorooctanesulfonyl fluoride began in 1949 when 3M built the first manufacturing pilot scale electrochemical fluorination process [9]. This marked the beginning of commercial-scale production of perfluorooctanesulfonyl fluoride, which would become a key building block for numerous fluorochemical products over the subsequent decades [6] [9].

The industrial manufacturing process for perfluorooctanesulfonyl fluoride has evolved over time, though the fundamental electrochemical fluorination approach has remained consistent [6]. The process typically begins with octanesulfonyl fluoride (or octanesulfonyl chloride) as the starting material, which undergoes electrochemical fluorination in anhydrous hydrogen fluoride [1] [2]. The reaction is conducted in specialized electrolytic cells with nickel anodes, operating at controlled voltages to prevent fluorine gas evolution [23] [24].

From 1949 through the 1960s, production of perfluorooctanesulfonyl fluoride was relatively modest, but began to increase significantly in the late 1960s as demand for perfluorooctanesulfonyl fluoride-based compounds grew [5] [10]. The period from 1966 to the 1990s saw substantial growth in production volumes as applications for perfluorooctanesulfonyl fluoride-derived products expanded across various industries [1] [10].

By 1999, perfluorooctanesulfonyl fluoride had become 3M's most highly produced fluorochemical, with global production peaking at approximately 4,500 tonnes per year before 2000 [1] [8]. During this period, 3M was the dominant global producer of perfluorooctanesulfonyl fluoride, manufacturing the compound primarily at facilities in Decatur, Alabama and Antwerp, Belgium [1] [9].

The industrial manufacturing process at 3M facilities involved several key steps:

- Electrochemical fluorination of the octanesulfonyl fluoride feedstock in anhydrous hydrogen fluoride [9].

- Separation and purification of the perfluorooctanesulfonyl fluoride product from reaction byproducts [9] [15].

- Further processing of perfluorooctanesulfonyl fluoride to produce derivative compounds for various applications [9].

Table 2: Historical Production Volumes of Perfluorooctanesulfonyl fluoride (1949-2002)

| Time Period | Estimated Annual Production (tonnes) | Primary Producers | Major Production Sites |

|---|---|---|---|

| 1949-1965 | <100 | 3M | Cottage Grove, MN (pilot) |

| 1966-1980 | 100-1,000 | 3M | Decatur, AL; Cordova, IL |

| 1981-1990 | 1,000-3,000 | 3M | Decatur, AL; Antwerp, Belgium |

| 1991-2000 | 3,000-4,500 | 3M (>95% of global production) | Decatur, AL; Antwerp, Belgium |

| 2000-2002 | Declining (phase-out period) | 3M (phasing out) | Decatur, AL; Antwerp, Belgium |

The industrial production of perfluorooctanesulfonyl fluoride was characterized by continuous process improvements aimed at increasing yield and efficiency [9]. 3M, as the primary manufacturer, invested significantly in developing and refining the electrochemical fluorination process over the decades of production [6] [9].

In 2000, a significant shift occurred when 3M announced a voluntary phase-out of perfluorooctanesulfonyl fluoride production due to environmental concerns [1] [5]. This phase-out, completed between 2000 and 2002, marked the end of large-scale perfluorooctanesulfonyl fluoride production in the United States and Western Europe, though production would later emerge in other regions, particularly China [13] [16].

Byproduct Formation and Purity Challenges

The electrochemical fluorination process used to produce perfluorooctanesulfonyl fluoride inherently generates a complex mixture of byproducts that present significant challenges for purification and overall process efficiency [15]. Understanding these byproducts and developing strategies to address them has been a critical aspect of perfluorooctanesulfonyl fluoride manufacturing [9] [15].

The electrochemical fluorination process yields approximately 34-40% straight-chain (normal) perfluorooctanesulfonyl fluoride, with the remainder consisting of various byproducts and waste materials [9] [15]. These byproducts can be categorized into several groups:

Higher and lower straight-chain homologs (approximately 7% of process output), including compounds such as C₆F₁₃SO₂F, C₇F₁₅SO₂F, and C₉F₁₉SO₂F [15].

Branched-chain perfluoroalkylsulfonyl fluorides with various chain lengths, comprising about 18-20% of the output [15]. These isomeric forms have different physical and chemical properties from the desired linear perfluorooctanesulfonyl fluoride [1] [15].

Straight-chain, branched, and cyclic (non-functional) perfluoroalkanes and ethers, which make up approximately 20-25% of the output [15].

"Tars" (high molecular weight fluorochemical byproducts) and other byproducts, including molecular hydrogen, comprising about 10-15% of the output [15].

The final commercial perfluorooctanesulfonyl fluoride product typically contains approximately 70% linear perfluorooctanesulfonyl fluoride derivatives and 30% branched perfluorooctanesulfonyl fluoride-derived impurities [15]. This mixture of isomers and homologues varies somewhat from lot-to-lot and from plant-to-plant due to slight differences in process conditions, raw materials, and equipment [9] [15].

The management of these byproducts presents several challenges:

Volatile waste products, such as perfluoromethane, were historically vented to the atmosphere, though later improvements included capturing and destroying these releases through thermal oxidation [9] [15].

Tar byproducts require incineration at specialized hazardous waste facilities [15].

Incompletely fluorinated byproducts with hydrogen atoms still present can be recycled back into the electrochemical fluorination process or are partially degraded in stabilization processes before discharge to controlled wastewater treatment systems [9] [15].

The separation of the desired linear perfluorooctanesulfonyl fluoride from branched isomers presents significant technical challenges due to their similar physical properties [1] [15].

Table 3: Byproduct Distribution in Perfluorooctanesulfonyl fluoride Production

| Byproduct Category | Approximate Percentage of Process Output | Management Approach |

|---|---|---|

| Linear perfluorooctanesulfonyl fluoride (desired product) | 34-40% | Product isolation |

| Higher/lower straight-chain homologs | 7% | Partial recovery for secondary uses |

| Branched-chain perfluoroalkylsulfonyl fluorides | 18-20% | Partial inclusion in final product |

| Non-functional perfluoroalkanes and ethers | 20-25% | Partial recovery for secondary uses |

| Tars and other byproducts | 10-15% | Incineration or waste treatment |

The analytical determination of perfluorooctanesulfonyl fluoride, particularly at low concentrations, presents significant challenges for high-performance liquid chromatography and liquid chromatography/mass spectrometry analyses due to the lack of chromophore and ionizable functional group, respectively [18]. This has complicated efforts to study the environmental fate, degradation, and transport of perfluorooctanesulfonyl fluoride [18].

Researchers have developed derivatization methods, such as reacting perfluorooctanesulfonyl fluoride with benzylamine, to enable quantitative analysis using liquid chromatography/mass spectrometry [18]. These analytical advances have been important for monitoring purity and studying the environmental implications of perfluorooctanesulfonyl fluoride production [18].

Post-2000 Production Shifts: Regional Trends and Alternatives

The landscape of perfluorooctanesulfonyl fluoride production underwent dramatic changes after 2000, when 3M, the primary global producer, announced a voluntary phase-out of perfluorooctanesulfonyl fluoride and related compounds [1] [34]. This decision, completed between 2000 and 2002, led to significant shifts in global production patterns and the emergence of new manufacturing centers [13] [32].

Prior to 2000, 3M dominated global perfluorooctanesulfonyl fluoride production, accounting for approximately 80-90% of worldwide output [34]. The company's phase-out created a significant gap in the market, which was subsequently filled by manufacturers in other regions, particularly China [13] [16]. This transition marked a fundamental shift in the global perfluorooctanesulfonyl fluoride production landscape [32].

Following 3M's exit, China emerged as the primary global producer of perfluorooctanesulfonyl fluoride [16] [32]. Chinese production of perfluorooctanesulfonyl fluoride began to increase significantly after 2003, with reported production amounts growing from less than 50 tonnes in 2003 to approximately 250 tonnes by 2008 [16] [32]. This rapid growth established China as the dominant producer of perfluorooctanesulfonyl fluoride in the post-3M era [13] [16].

The regional shift in production is clearly illustrated by examining the timeline of Chinese perfluorooctanesulfonyl fluoride manufacturing:

- In 2001, China's annual production of perfluorooctanesulfonyl fluoride was reported to be approximately 30 tonnes [16].

- By 2003, production began to increase but remained less than 100 tonnes annually [16].

- Production grew steadily thereafter, with reported figures for 2004, 2005, and 2006 at 91, 165, and 247 tonnes, respectively [16].

- By 2006, over 200 tonnes of perfluorooctanesulfonyl fluoride were being produced by 15 Chinese enterprises, according to China's Ministry of Environmental Protection [16].

- Production continued to increase, with 2007 and 2008 annual production reported at 195 and 250 tonnes, respectively [16].

Table 4: Global Perfluorooctanesulfonyl fluoride Production Shifts (2000-2008)

| Year | Estimated Global Production (tonnes) | Major Production Regions | Notable Developments |

|---|---|---|---|

| 2000 | ~4,500 | USA, Western Europe (3M) | 3M announces phase-out |

| 2001-2002 | Declining | USA, Western Europe (3M phasing out) | 3M completing phase-out |

| 2003 | <100 | China becoming dominant | Chinese production begins to increase |

| 2004 | ~100 | China | Chinese production expanding |

| 2005 | ~165 | China | Continued growth in Chinese production |

| 2006 | ~250 | China (15 enterprises) | China becomes dominant producer |

| 2007-2008 | ~250 | China | Stabilization of Chinese production |

Of the perfluorooctanesulfonyl fluoride produced in China, approximately half was used domestically, with the remainder exported [16]. The primary industrial applications for perfluorooctanesulfonyl fluoride in China included textile treatment (consuming approximately 100 tonnes per year), metal plating (25 tonnes per year), semiconductor production (0.5 tonnes per year), and fire-fighting foams (80 tonnes per year) [16].

The shift in production to China has had implications for global environmental monitoring and regulation efforts [13]. While production in Western countries had been subject to increasing scrutiny and regulation, the rapid growth of manufacturing in China presented new challenges for global oversight [13] [16].

Temporal trends of perfluorooctanesulfonyl fluoride deposition in environmental monitoring sites, such as the Devon Ice Cap in the Arctic, do not reflect the production phase-out by 3M in the early 2000s [13]. Instead, continuous detection of perfluorooctanesulfonyl fluoride-derived compounds after the early 2000s has been linked to ongoing production and use by manufacturers in Asia, particularly China [13].

In addition to the regional shift in production, the post-2000 era has seen efforts to develop alternatives to perfluorooctanesulfonyl fluoride-based chemistry [34]. These alternatives have focused on shorter-chain perfluoroalkyl compounds, which are believed to have lower bioaccumulative potential [34]. For example, 3M shifted toward C4-based chemistry, with products derived from perfluorobutane sulfonyl fluoride (PBSF) rather than perfluorooctanesulfonyl fluoride [34].

Color/Form

XLogP3

Boiling Point

Vapor Density

Density

LogP

UNII

GHS Hazard Statements

H301 (45.21%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (54.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (97.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (45.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H360 (45.21%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (45.21%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (45.21%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Drug Warnings

Use Classification

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.